molecular formula C11H11N5S B483589 3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 892684-38-7

3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B483589
CAS RN: 892684-38-7
M. Wt: 245.31g/mol
InChI Key: XXCPRIDDHHCPKD-UHFFFAOYSA-N
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Description

“3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles . These compounds have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular properties .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles involves the reaction of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with various 3-substituted-pyrazole-4-carboxylic acids in the presence of POCl3 . Another synthesis route is based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols .

Future Directions

The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles include further exploration of their diverse pharmacological activities and the development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The design of new biologically active entities for the rational design and development of potent urease inhibitors is also a promising direction .

properties

IUPAC Name

3-propyl-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-2-3-9-13-14-11-16(9)15-10(17-11)8-4-6-12-7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCPRIDDHHCPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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